(1-Chloro-1-methylethyl)benzene (1-Chloro-1-methylethyl)benzene
Brand Name: Vulcanchem
CAS No.: 934-53-2
VCID: VC3695646
InChI: InChI=1S/C9H11Cl/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3
SMILES: CC(C)(C1=CC=CC=C1)Cl
Molecular Formula: C9H11Cl
Molecular Weight: 154.63 g/mol

(1-Chloro-1-methylethyl)benzene

CAS No.: 934-53-2

Cat. No.: VC3695646

Molecular Formula: C9H11Cl

Molecular Weight: 154.63 g/mol

* For research use only. Not for human or veterinary use.

(1-Chloro-1-methylethyl)benzene - 934-53-2

Specification

CAS No. 934-53-2
Molecular Formula C9H11Cl
Molecular Weight 154.63 g/mol
IUPAC Name 2-chloropropan-2-ylbenzene
Standard InChI InChI=1S/C9H11Cl/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3
Standard InChI Key KPJKMUJJFXZGAX-UHFFFAOYSA-N
SMILES CC(C)(C1=CC=CC=C1)Cl
Canonical SMILES CC(C)(C1=CC=CC=C1)Cl

Introduction

IdentifierValue
CAS Number934-53-2
Molecular FormulaC₉H₁₁Cl
Molecular Weight154.637 g/mol
InChI KeyKPJKMUJJFXZGAX-UHFFFAOYSA-N

Table 1: Primary identification parameters of (1-Chloro-1-methylethyl)benzene

Physical and Chemical Properties

Structural Information

(1-Chloro-1-methylethyl)benzene has a distinctive molecular structure represented by various notation systems in computational and structural chemistry:

Structural NotationRepresentation
InChIInChI=1S/C9H11Cl/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3
SMILESCC(C)(Cl)c1ccccc1

Table 2: Structural notation representations of (1-Chloro-1-methylethyl)benzene

The molecule consists of a benzene ring (C₆H₅-) attached to a carbon center that is bonded to two methyl groups (-CH₃) and one chlorine atom. This arrangement creates a tertiary carbon center that significantly influences the compound's chemical behavior, particularly its tendency to form carbocations under specific conditions .

Physical Properties

The physical characteristics of (1-Chloro-1-methylethyl)benzene are crucial for understanding its behavior in various chemical environments and applications:

PropertyValueUnitMethod/Source
LogP3.64-SIELC Technologies
LogP (alternative calculation)3.161-Crippen Method
Log10 Water Solubility-3.01-Crippen Method
McGowan Volume126.150ml/molMcGowan Method
Boiling Point466.20KJoback Method
Freezing Point249.95KJoback Method
Critical Temperature694.75KJoback Method
Critical Pressure3195.54kPaJoback Method
Critical Volume0.469m³/kmolJoback Method

Table 3: Physical properties of (1-Chloro-1-methylethyl)benzene

The compound's relatively high LogP value indicates strong lipophilicity, explaining its poor water solubility but good solubility in organic solvents. This property makes it particularly suitable for applications in organic synthesis and chromatographic applications .

Thermodynamic Properties

The thermodynamic parameters of (1-Chloro-1-methylethyl)benzene provide insights into its energetic behavior in chemical reactions:

PropertyValueUnitMethod/Source
Gibbs Free Energy of Formation (gf)128.22kJ/molJoback Method
Enthalpy of Formation (hf)-17.05kJ/molJoback Method
Enthalpy of Formation (liquid)-76.00 ± 3.00kJ/molNIST Webbook
Enthalpy of Fusion (hfus)9.89kJ/molJoback Method
Enthalpy of Vaporization (hvap)54.70kJ/molNIST Webbook
Heat Capacity (gas phase)245.35J/mol×KJoback Method

Table 4: Thermodynamic properties of (1-Chloro-1-methylethyl)benzene

Chemical Reactivity

Ionization Reactions

One of the most significant aspects of (1-Chloro-1-methylethyl)benzene's chemical behavior is its ability to undergo ionization to form carbocations. Studies using stopped-flow UV-visible and ¹H NMR spectroscopy have provided detailed insights into this process:

Reaction ParameterObservationConditions
Ionization ProductCumyl cation (λmax = 330 nm)With boron trichloride in methylene chloride
StabilityStable at low temperature<-60°C with tetrachloroborate anion
Room Temperature BehaviorDehydrochlorinationForming α-methylstyrene
Secondary ReactionFormation of dimeric/oligomeric cationλmax = 348 nm, followed by cyclization to indanic derivatives

Table 5: Ionization behavior of (1-Chloro-1-methylethyl)benzene

Reaction Thermochemistry

Reaction thermochemistry data provides quantitative insights into the energetics of (1-Chloro-1-methylethyl)benzene's chemical transformations:

ReactionΔrH° (kJ/mol)ConditionsReference
HCl + C₉H₁₀ = C₉H₁₁Cl-36.8 ± 1.9Liquid phase; solvent: Methylene chloride; HydrochlorinationArnett and Pienta, 1980
HCl + C₉H₁₀ = C₉H₁₁Cl-51.9 ± 4.6Liquid phase; HydrochlorinationNesterova, Kovzel, et al., 1977

Table 6: Reaction thermochemistry data for (1-Chloro-1-methylethyl)benzene formation

The negative enthalpy values for the hydrochlorination reaction indicate that the formation of (1-Chloro-1-methylethyl)benzene from hydrogen chloride and the corresponding alkene (C₉H₁₀, presumably α-methylstyrene) is exothermic. The difference in values between the two studies may be attributed to different experimental conditions and measurement techniques .

Analytical Methods and Applications

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) provides an effective method for analyzing (1-Chloro-1-methylethyl)benzene:

ParameterSpecification
Column TypeNewcrom R1 (reverse phase)
Mobile PhaseAcetonitrile (MeCN), water, and phosphoric acid
MS-Compatible AlternativeReplace phosphoric acid with formic acid
Column Particle Size Options3 μm for fast UPLC applications
Application VersatilityScalable for isolation of impurities in preparative separation
Additional ApplicationsSuitable for pharmacokinetics

Table 7: HPLC analysis parameters for (1-Chloro-1-methylethyl)benzene

The reverse phase HPLC method described offers simple conditions for the analysis of (1-Chloro-1-methylethyl)benzene. The method's versatility allows it to be adapted for various applications, including preparative separations and pharmacokinetic studies .

Spectroscopic Analysis

Spectroscopic techniques provide valuable tools for the characterization and study of (1-Chloro-1-methylethyl)benzene:

Spectroscopic MethodApplication/Information
UV-Visible SpectroscopyDetection of cumyl cation (λmax = 330 nm) during ionization studies
¹H NMR SpectroscopyAnalysis of ionization processes and reaction mechanisms
IR SpectroscopyStructural characterization (spectrum available in the NIST WebBook)

Table 8: Spectroscopic methods applied to (1-Chloro-1-methylethyl)benzene analysis

These spectroscopic techniques have been instrumental in elucidating the chemical behavior of (1-Chloro-1-methylethyl)benzene, particularly its ionization mechanisms and reactions with various reagents .

Research Applications

(1-Chloro-1-methylethyl)benzene has been utilized in various research contexts, demonstrating its significance in chemical studies:

Research AreaApplication/Contribution
Carbocationic PolymerizationModel compound for studying initiation mechanisms
Reaction KineticsInvestigation of ionization rates and equilibria
Organic SynthesisIntermediate in the synthesis of various compounds
Analytical ChemistryDevelopment of separation and analysis methods

Table 9: Research applications of (1-Chloro-1-methylethyl)benzene

The compound has been particularly valuable in studies of carbocationic polymerization mechanisms, where its ability to form relatively stable carbocations under controlled conditions makes it an ideal model compound .

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